Cancer/testis antigen 1 (124-135), also known as Cancer testis antigen gene 1B, is a member of the cancer/testis antigen family, which is characterized by its restricted expression to germ cells in normal tissues and aberrant expression in various malignancies. This antigen plays a significant role in cancer immunotherapy due to its ability to elicit immune responses. The gene encoding this antigen is located on the X chromosome, specifically at Xq28, and has been linked to different types of cancers, including melanoma and lung cancer.
The Cancer/testis antigen 1 (124-135) was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with cancer. Subsequent studies have revealed its unique expression pattern and potential as a target for immunotherapy. The protein product, New York esophageal squamous cell carcinoma 1, consists of 180 amino acids with a molecular weight of approximately 18 kDa .
Cancer/testis antigens are classified based on their expression patterns and roles in tumorigenesis. They are predominantly expressed in the testis under normal physiological conditions but are also found in various tumors. This duality makes them attractive targets for cancer immunotherapy. The classification includes subfamilies such as MAGE, SSX, and NY-ESO-1, among others .
The synthesis of Cancer/testis antigen 1 (124-135) typically involves recombinant DNA technology. This process includes:
The cloning process often utilizes techniques such as polymerase chain reaction to amplify the gene and restriction enzyme digestion to facilitate the insertion into the plasmid vector. Following transfection, the expression of the antigen can be confirmed using techniques like Western blotting or enzyme-linked immunosorbent assay.
The molecular structure of Cancer/testis antigen 1 (124-135) reveals a complex arrangement that includes hydrophilic and hydrophobic regions. The protein features:
The protein's secondary structure has been predicted to include flexible loops in the N-terminal domain and helical conformations in the C-terminal domain, which are essential for its interaction with immune components .
Cancer/testis antigens participate in various biochemical reactions within the cellular environment. These include:
The characterization of these reactions often employs mass spectrometry and co-immunoprecipitation techniques to elucidate interaction networks involving Cancer/testis antigens .
The mechanism of action for Cancer/testis antigen 1 (124-135) primarily involves:
Studies have shown that the presence of this antigen correlates with enhanced T-cell responses in patients, suggesting its potential utility as a biomarker for immunotherapy efficacy .
Cancer/testis antigen 1 (124-135) exhibits several notable physical properties:
The chemical properties include:
Relevant analyses often involve stability testing under various conditions to determine optimal storage and handling protocols .
Cancer/testis antigen 1 (124-135) has several significant applications in scientific research and clinical practice:
The CTAGE1 gene (officially designated cutaneous T cell lymphoma-associated antigen 1) is located at chromosome 18q11.2 (Gene ID: 64693) in humans, spanning a genomic region of approximately 4.3 kb. It consists of a single exon, a feature shared with several other cancer/testis antigens (CTAs) that facilitates rapid transcriptional induction under permissive conditions [2] [7]. The locus exhibits a CpG-rich promoter region, rendering it highly sensitive to epigenetic regulation via DNA methylation. In somatic tissues, hypermethylation of CpG islands maintains CTAGE1 in a transcriptionally silenced state. Conversely, demethylation events in malignancies (e.g., cutaneous T-cell lymphoma, lung adenocarcinoma) drive aberrant expression, correlating with hypomethylation at specific CpG residues within the promoter [5] [9].
Decitabine (a DNA methyltransferase inhibitor) experimentally induces CTAGE1 expression in glioma cell lines and primary glioblastoma spheres by reversing promoter hypermethylation. This demethylation triggers chromatin remodeling, allowing recruitment of transcription factors (e.g., SP1) to the promoter region [5]. Beyond promoter methylation, histone modifications contribute to regulation: repressive marks (H3K27me3, H3K9me3) silence CTAGE1 in normal tissues, while activating marks (H3K4me3, H3K9ac) accumulate in tumors [9].
Table 1: Epigenetic Modifiers of CTAGE1 Expression
Epigenetic Mechanism | Normal Tissue State | Tumor Tissue State | Functional Consequence |
---|---|---|---|
DNA Methylation | Hypermethylated promoter | Hypomethylated promoter | Transcriptional activation |
H3K27me3 | High | Low | Loss of repression |
H3K4me3 | Low | High | Promoter activation |
DNMT1 Occupancy | High | Low | Reduced silencing |
The CTAGE1 protein (UniProt ID: Q96RT6) belongs to the CTAGE family characterized by coiled-coil domains and transmembrane regions. The antigenic peptide 124-135 resides within a disordered region flanked by two conserved structural motifs:
Antigenic epitope mapping reveals that residues 124-135 contain a high-affinity HLA class I-binding core (128-135: LLQEYRKL
). This 9-mer peptide exhibits strong binding to HLA-A*0201, confirmed by T-cell activation assays in cutaneous T-cell lymphoma (CTCL) patients. Patient-derived sera and cytotoxic T lymphocytes (CTLs) recognize this epitope, confirming its immunogenicity. Structural modeling indicates solvent-exposed residues (Leu128, Lys134) serve as primary T-cell receptor (TCR) contact points, while Glu130 anchors peptide stability within the HLA groove [3] [6]. Cross-reactivity studies show minimal recognition of homologous sequences from other CTAGE isoforms (e.g., CTAGE5), underscoring epitope uniqueness [3].
Table 2: Structural and Functional Motifs in CTAGE1 (124-135)
Structural Feature | Residue Range | Function | Experimental Validation |
---|---|---|---|
Antigenic Core | 128-135 | HLA-A*0201 binding | T-cell activation assays [3] |
Coiled-Coil Domain | 55-350 | COPII vesicle tethering | Yeast two-hybrid [8] |
Transmembrane Domain | 140-160 | ER membrane localization | Immunofluorescence [7] |
Disordered Region | 115-139 | Epitope accessibility | Protease sensitivity assay [3] |
CTAGE1 exhibits limited phylogenetic conservation beyond primates, contrasting with ubiquitously conserved CTAs like NY-ESO-1. The human CTAGE1 protein shares <30% sequence identity with orthologs in rodents (mouse, rat) and teleost fish (zebrafish), primarily within the coiled-coil domain. Notably, the antigenic region 124-135 is absent in non-mammalian vertebrates, indicating recent evolutionary emergence [8].
In zebrafish, the ctage5 gene (a paralog) shares functional overlap with tango1 in collagen trafficking but lacks immunogenic epitopes. Homozygous ctage5 deletion mutants display tissue-specific defects in heart and intestinal development, while tango1 mutants exhibit severe craniofacial dysmorphia. Double mutants show compounded phenotypes, suggesting complementary roles in COPII-mediated cargo transport but divergent roles in organogenesis [8].
Table 3: Cross-Species Conservation of CTAGE Family Proteins
Species | Gene | Sequence Identity to Human CTAGE1 | Phenotype of Knockout |
---|---|---|---|
Homo sapiens | CTAGE1 | 100% | N/A (germline-restricted expression) |
Mus musculus | Ctage1 | 28% | Not reported |
Danio rerio | ctage5 | 25% | Cardiac/intestinal defects [8] |
Drosophila | Tango1 | 22% (coiled-coil only) | Collagen secretion defects |
The CTAGE1 promoter region, however, conserves CpG islands and methylation-sensitive transcription factor binding sites (e.g., SP1, CREB) across mammals. This implies conserved epigenetic regulation despite low protein conservation [8] [9]. In primates, positive selection signatures in the disordered region (residues 115-139) suggest evolutionary pressure favoring novel immunogenic epitopes, potentially as a defense against malignant transformation [9].
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